REACTION_SMILES
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[C:13](=[O:14])([O:15][C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[O:23][C:24]([CH3:25])([CH3:26])[CH3:27].[CH3:28][CH2:29][N:30]([CH2:31][CH3:32])[CH2:33][CH3:34].[CH3:39][N:40]([CH3:41])[c:42]1[cH:43][cH:44][n:45][cH:46][cH:47]1.[Cl:36][CH2:37][Cl:38].[NH2:1][C:2]([CH2:3][OH:4])([CH2:5][CH2:6][c:7]1[o:8][cH:9][cH:10][cH:11]1)[CH3:12].[OH2:35]>>[NH:1]1[C:2]([CH2:5][CH2:6][c:7]2[o:8][cH:9][cH:10][cH:11]2)([CH3:12])[CH2:3][O:4][C:13]1=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)(CO)CCc1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC1(CCc2ccco2)COC(=O)N1
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Type
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product
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Smiles
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CC1(CCc2ccco2)COC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |